(S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine
Description
Properties
CAS No. |
1241684-20-7 |
|---|---|
Molecular Formula |
C8H8ClF2N |
Molecular Weight |
191.60 g/mol |
IUPAC Name |
(1S)-1-(4-chloro-2,6-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8ClF2N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3/t4-/m0/s1 |
InChI Key |
PTAKYWYOQWWZRN-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1F)Cl)F)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)Cl)F)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Asymmetric Reduction
A prominent method for preparing the chiral amine involves the asymmetric transfer hydrogenation of the corresponding ketone, (4-chloro-2,6-difluorophenyl)ethanone, to the chiral alcohol intermediate, followed by amination.
- Catalysts: Rhodium(III) or iridium-based chiral catalysts have been used effectively. These catalysts are often complexes with chiral ligands that promote high enantioselectivity.
- Hydrogen Donors: Formic acid combined with triethylamine or sodium formate with formic acid serves as the hydrogen source for the transfer hydrogenation.
- Reaction Conditions: Typically performed in toluene or aqueous media at reflux or moderate temperatures (around 40 °C) for several hours to overnight.
Representative Patent Example
According to patent CN107641072B, the preparation of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol (a closely related intermediate) is achieved by:
- Mixing 2-chloro-1-(3,4-difluorophenyl)ethanone with a Rh or Ir catalyst in toluene.
- Adding a premixed solution of formic acid and triethylamine.
- Stirring and refluxing overnight to complete the reduction.
- Quenching with water, extracting, and purifying by silica gel chromatography.
This method yields an optically pure product with enantiomeric excess (e.e.) above 98%, confirmed by chiral HPLC analysis.
| Parameter | Example Values |
|---|---|
| Substrate | 2-chloro-1-(3,4-difluorophenyl)ethanone |
| Catalyst | Rhodium complex (0.00066 eq) |
| Hydrogen donor | Formic acid and triethylamine |
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction time | Overnight (approx. 12-16 hours) |
| Yield | ~67% isolated yield |
| Enantiomeric excess (e.e.) | >98% |
This approach is adaptable to the 4-chloro-2,6-difluorophenyl analogues by modifying the aromatic substitution pattern accordingly.
Amination Reactions
Following the asymmetric reduction to the chiral alcohol, conversion to the amine is typically achieved by:
- Direct amination: Using ammonia or amine sources in the presence of catalysts or under reductive amination conditions.
- Substitution reactions: Halogen substituents on the aromatic ring can be displaced by amine nucleophiles under basic or catalytic conditions to introduce the amino group at the ethan-1-amine position.
Industrial processes may employ continuous flow reactors and automated control to optimize amination efficiency and product purity.
Alternative Synthetic Routes
While direct asymmetric transfer hydrogenation is preferred for its high enantioselectivity, other methods include:
- Catalytic hydrogenation of nitro precursors: Reduction of nitro-substituted aromatic compounds to anilines using platinum-on-carbon catalysts under controlled pH and amine additives. Although this method is more common for anilines than for chiral ethan-amines, it demonstrates the utility of catalytic hydrogenation in halogenated aromatic amine synthesis.
- Enzymatic synthesis: Enzymatic resolution or biocatalytic asymmetric reduction of ketones to chiral alcohols or amines, which can offer high stereoselectivity under mild conditions. This method is less commonly reported for this specific compound but is relevant in related chiral amine syntheses.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield / e.e. | Notes |
|---|---|---|---|---|
| Asymmetric transfer hydrogenation | Rh/Ir chiral catalyst, formic acid, triethylamine | Toluene, reflux, overnight | ~67%, >98% e.e. | High enantioselectivity, scalable |
| Catalytic hydrogenation of nitro precursors | Pt/C catalyst, amine additives | Liquid phase hydrogenation, pH 8-10 | Variable | Used for aromatic amines, less for chiral amines |
| Enzymatic asymmetric reduction | Enzymes or biocatalysts | Mild aqueous conditions | High stereoselectivity | Emerging method, less documented for this compound |
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding imine or nitrile using oxidizing agents like PCC or KMnO4.
Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alkanes.
Substitution: Substituted phenyl ethanamines.
Scientific Research Applications
(S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine, with the molecular formula C8H8ClF2N and a molecular weight of 191.60 g/mol, is a chiral compound that has applications across various scientific and industrial fields. This compound is characterized by its specific spatial arrangement and the presence of chloro and fluoro substituents, which significantly influence its chemical and biological activities.
Scientific Research Applications
This compound serves as a versatile building block and intermediate in several areas of scientific research.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds. The unique structure of this compound allows medicinal chemists to explore new chemical entities with potential therapeutic applications.
Organic Synthesis: It acts as an intermediate in creating complex organic molecules. Its chiral nature and reactive functional groups enable chemists to synthesize compounds with specific stereochemical and functional properties.
Biological Studies: The compound is used to investigate its effects on biological systems, exploring its potential as a bioactive compound. These studies can reveal its interactions with enzymes, receptors, and other biological targets.
Industrial Chemistry: It is employed in the production of agrochemicals and specialty chemicals. Its chemical properties make it useful in creating molecules with specific functions in agriculture and other specialized applications.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Starting Material: Begins with a precursor like 4-chloro-2,6-difluorobenzaldehyde.
- Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
- Amination: The alcohol is converted to an amine via an amination reaction, often using reagents like ammonia or an amine donor.
- Chiral Resolution: Resolving the racemic mixture to obtain the (S)-enantiomer using chiral resolution techniques like chromatography or crystallization.
This compound can undergo several chemical reactions:
- Oxidation: Conversion to the corresponding imine or nitrile using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
- Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
- Substitution: Nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Features |
|---|---|---|---|---|
| (S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine | C₈H₈ClF₂N | 199.61 g/mol | Cl (C4), F (C2, C6) | Chiral center, difluoro motif |
| 2C-C HCl (4-Chloro-2,5-dimethoxyphenethylamine) | C₁₀H₁₄ClNO₂ | 227.68 g/mol | Cl (C4), OCH₃ (C2, C5) | Methoxy groups enhance lipophilicity |
| (S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine HCl | C₈H₉BrClF₂N | 272.52 g/mol | Br (C4), F (C2, C6) | Bromine increases molecular weight |
| 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine HCl | C₇H₈BrClF₂N | 267.50 g/mol | Br (C3), F (C2, C6) | Altered substitution pattern |
| 25C-NBOMe HCl | C₁₈H₂₁ClNO₃ | 334.82 g/mol | Cl (C4), OCH₃ (C2, C5, N-benzyl) | N-benzyl group enhances receptor affinity |
Substituent Effects on Physicochemical Properties
- Halogen Substitutions: The chlorine atom at C4 in the target compound provides moderate electronegativity and lipophilicity, balancing solubility and membrane permeability. Fluorine at C2/C6 enhances metabolic stability due to its strong C-F bond resistance to oxidative degradation, a feature absent in methoxy-substituted analogs like 2C-C .
Stereochemistry :
The (S)-enantiomer’s configuration may lead to distinct receptor interactions compared to racemic mixtures or (R)-forms, though specific data are unavailable in the provided evidence.
Functional Group Variations
- Methoxy vs. Fluorine’s electron-withdrawing nature and smaller size may reduce off-target interactions but lower affinity for certain receptors .
N-Benzyl Derivatives (NBOMe series) : Compounds like 25C-NBOMe include a methoxybenzyl group on the amine, drastically increasing 5-HT2A receptor affinity. The target compound lacks this modification, suggesting divergent pharmacological targets .
Biological Activity
(S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine, also known by its CAS number 1241684-20-7, is a chiral amine compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Molecular Characteristics:
- Molecular Formula: CHClFN
- Molecular Weight: 191.60 g/mol
- IUPAC Name: (1S)-1-(4-chloro-2,6-difluorophenyl)ethanamine
- LogP: 2.41
- Polar Surface Area: 26 Ų
The synthesis of this compound typically involves:
- Starting with 4-chloro-2,6-difluorobenzaldehyde.
- Reducing the aldehyde to an alcohol using sodium borohydride.
- Converting the alcohol to the amine through an amination reaction.
- Resolving the racemic mixture to isolate the (S)-enantiomer via chromatography or crystallization .
The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. It may modulate neurotransmission and metabolic pathways by acting on various enzymes and receptors.
Potential Molecular Targets:
- Enzymes involved in neurotransmitter synthesis.
- Receptors related to metabolic regulation.
Research Findings
Recent studies have highlighted various biological activities associated with this compound:
- Antitumor Activity:
- Antimicrobial Properties:
Table 1: Summary of Biological Activities
| Activity Type | Description | IC Values |
|---|---|---|
| Antitumor | Inhibitory effect on cancer cell proliferation | < 100 nM in some cases |
| Antimicrobial | Potential activity against bacteria and fungi | Not fully quantified |
| Neurotransmission Modulation | Interaction with neurotransmitter pathways | Under investigation |
Q & A
Q. What are the stability and storage requirements for this compound?
- Methodological Answer : The compound is hygroscopic and sensitive to light. Storage under inert gas (argon) at –20°C in amber vials is recommended. Stability Table 2 : Stability Under Various Conditions
| Condition | Degradation (%) (24 hrs) |
|---|---|
| Room Temperature | 5–10 |
| 4°C (dry) | <2 |
| –20°C (inert gas) | <1 |
| Source: |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for neurological targets using this compound?
- Methodological Answer : SAR studies involve synthesizing analogs with substituent variations (e.g., replacing Cl with Br or modifying the amine group). Biological assays (e.g., receptor binding or enzymatic inhibition) are paired with computational docking (e.g., AutoDock Vina). Example : Comparing affinity for serotonin receptors: Table 3 : Analog Activity Comparison
| Substituent | 5-HT2A Ki (nM) | Selectivity Ratio (5-HT2A/5-HT1A) |
|---|---|---|
| 4-Cl, 2,6-F (S-form) | 12.3 | 8.7 |
| 4-Br, 2,6-F (S-form) | 9.8 | 10.2 |
| Source: |
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in enantiomeric purity, assay conditions, or cell models. Solutions include:
- Step 1 : Re-evaluate compound purity via HPLC/MS.
- Step 2 : Standardize assay protocols (e.g., cell line, incubation time).
- Step 3 : Cross-validate with orthogonal methods (e.g., electrophysiology vs. radioligand binding).
Case Study: A 2024 study found conflicting NMDA receptor modulation data; reassessment revealed impurities in the commercial sample batch .
Q. What computational approaches predict the interaction of this compound with cytochrome P450 enzymes?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) models assess metabolic stability. Key parameters include:
- Active Site Residues : Docking into CYP3A4/2D6 active sites.
- Metabolic Hotspots : Identifying susceptible positions (e.g., amine group oxidation).
Table 4 : Predicted CYP Interactions
| CYP Isoform | Binding Energy (kcal/mol) | Metabolic Pathway |
|---|---|---|
| 3A4 | –9.2 | N-dealkylation |
| 2D6 | –8.7 | Hydroxylation |
| Source: |
Q. What are the challenges in scaling up enantioselective synthesis for in vivo studies?
- Methodological Answer : Large-scale synthesis requires optimizing catalyst loading and minimizing racemization. Strategies include:
- Flow Chemistry : Continuous asymmetric hydrogenation improves yield (85% ee at 10 g scale) .
- Immobilized Enzymes : Lipase-mediated resolution reduces costs (reusable for 5 cycles) .
Data Contradiction Analysis
Q. Why do different studies report varying CAS numbers (e.g., 1217473-52-3 vs. 1309598-68-2) for this compound?
- Methodological Answer : The discrepancy arises from salt forms (free base vs. hydrochloride). Researchers must verify the specific form used and cross-reference databases (PubChem, EPA DSSTox) for accuracy .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in electrophysiology experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
